Cas no 2034303-27-8 (N-{1-3-(methylsulfanyl)benzoylazetidin-3-yl}pyrimidin-2-amine)

N-{1-3-(methylsulfanyl)benzoylazetidin-3-yl}pyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- N-{1-3-(methylsulfanyl)benzoylazetidin-3-yl}pyrimidin-2-amine
- N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine
- AKOS026696663
- (3-(methylthio)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- F6550-4660
- (3-methylsulfanylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
- 2034303-27-8
-
- インチ: 1S/C15H16N4OS/c1-21-13-5-2-4-11(8-13)14(20)19-9-12(10-19)18-15-16-6-3-7-17-15/h2-8,12H,9-10H2,1H3,(H,16,17,18)
- InChIKey: VXIHKHZFFUWSQE-UHFFFAOYSA-N
- SMILES: S(C)C1=CC=CC(=C1)C(N1CC(C1)NC1N=CC=CN=1)=O
計算された属性
- 精确分子量: 300.10448232g/mol
- 同位素质量: 300.10448232g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 356
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.4Ų
- XLogP3: 2
N-{1-3-(methylsulfanyl)benzoylazetidin-3-yl}pyrimidin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6550-4660-5μmol |
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine |
2034303-27-8 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6550-4660-1mg |
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine |
2034303-27-8 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6550-4660-2mg |
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine |
2034303-27-8 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6550-4660-20mg |
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine |
2034303-27-8 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6550-4660-3mg |
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine |
2034303-27-8 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6550-4660-5mg |
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine |
2034303-27-8 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6550-4660-25mg |
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine |
2034303-27-8 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6550-4660-30mg |
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine |
2034303-27-8 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6550-4660-100mg |
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine |
2034303-27-8 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6550-4660-10μmol |
N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine |
2034303-27-8 | 10μmol |
$103.5 | 2023-09-08 |
N-{1-3-(methylsulfanyl)benzoylazetidin-3-yl}pyrimidin-2-amine 関連文献
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
N-{1-3-(methylsulfanyl)benzoylazetidin-3-yl}pyrimidin-2-amineに関する追加情報
N-{1-3-(methylsulfanyl)benzoylazetidin-3-yl}pyrimidin-2-amine: A Comprehensive Overview
The compound N-{1-3-(methylsulfanyl)benzoylazetidin-3-yl}pyrimidin-2-amine (CAS No. 2034303-27-8) is a sophisticated organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. The molecule consists of a pyrimidine ring, which is a well-known heterocyclic structure with diverse biological activities, and a benzoylazetidine moiety, which introduces additional functional groups that enhance its bioactivity.
Recent studies have highlighted the importance of methylsulfanyl groups in modulating the pharmacokinetic properties of bioactive compounds. The presence of this group in the benzoylazetidine moiety suggests that the compound may exhibit improved solubility and stability, making it a viable candidate for drug development. Furthermore, the azetidine ring, a four-membered cyclic amine, contributes to the molecule's rigidity and may play a crucial role in its interaction with biological targets.
One of the most intriguing aspects of N-{1-3-(methylsulfanyl)benzoylazetidin-3-yl}pyrimidin-2-amine is its potential as a kinase inhibitor. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Preclinical studies have demonstrated that this compound exhibits potent inhibitory activity against several kinases, including those involved in oncogenic signaling pathways.
The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. The incorporation of the methylsulfanyl group into the benzoylazetidine moiety requires precise control over reaction conditions to ensure optimal yields and purity. Researchers have employed various strategies, including Suzuki coupling and Stille coupling reactions, to construct the core structure of the molecule.
In terms of pharmacokinetics, N-{1-3-(methylsulfanyl)benzoylazetidin-3-yl}pyrimidin-2-amine has shown favorable absorption profiles in preclinical models. Its ability to penetrate cellular membranes efficiently suggests that it may have excellent bioavailability when administered orally. Additionally, preliminary toxicity studies indicate that the compound has a low toxicity profile, making it a promising candidate for further clinical evaluation.
The structural versatility of this compound also allows for further modification to enhance its therapeutic potential. For instance, researchers are exploring the addition of other functional groups to improve its selectivity for specific kinase targets or to extend its half-life in vivo. These modifications could pave the way for the development of next-generation kinase inhibitors with enhanced efficacy and reduced side effects.
In conclusion, N-{1-3-(methylsulfanyl)benzoylazetidin-3-yl}pyrimidin-2
2034303-27-8 (N-{1-3-(methylsulfanyl)benzoylazetidin-3-yl}pyrimidin-2-amine) Related Products
- 1262011-89-1(3-Amino-4-(trifluoromethoxy)cinnamic acid)
- 925224-08-4(2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile)
- 101975-15-9(Ethanone,1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-)
- 1806612-78-1(1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one)
- 2287271-52-5(methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate)
- 74696-67-6(N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide)
- 1864431-03-7(2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine)
- 1356824-83-3(2-(2-fluoropropan-2-yl)pyrrolidine)
- 1552773-85-9(3-chloro-2-(2,2-difluoroethoxy)aniline)
- 2138091-86-6(2-(butan-2-yl)aminoquinazoline-6-carboxylic acid)




